molecular formula C18H18N2OS B2610980 2-((naphthalen-1-ylmethyl)thio)-6-propylpyrimidin-4(3H)-one CAS No. 879855-85-3

2-((naphthalen-1-ylmethyl)thio)-6-propylpyrimidin-4(3H)-one

Cat. No.: B2610980
CAS No.: 879855-85-3
M. Wt: 310.42
InChI Key: HKMXEFHBESNTFR-UHFFFAOYSA-N
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Description

2-((Naphthalen-1-ylmethyl)thio)-6-propylpyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a naphthalen-1-ylmethylthio group and a propyl group

Properties

IUPAC Name

2-(naphthalen-1-ylmethylsulfanyl)-4-propyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-2-6-15-11-17(21)20-18(19-15)22-12-14-9-5-8-13-7-3-4-10-16(13)14/h3-5,7-11H,2,6,12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMXEFHBESNTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((naphthalen-1-ylmethyl)thio)-6-propylpyrimidin-4(3H)-one typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions.

    Introduction of the Naphthalen-1-ylmethylthio Group: This step involves the nucleophilic substitution reaction where a naphthalen-1-ylmethylthio group is introduced to the pyrimidine core. This can be achieved by reacting the pyrimidine derivative with naphthalen-1-ylmethylthiol in the presence of a base.

    Addition of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((Naphthalen-1-ylmethyl)thio)-6-propylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The naphthalen-1-ylmethylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2-((Naphthalen-1-ylmethyl)thio)-6-propylpyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.

    Materials Science: The compound can be explored for its electronic properties and used in the development of organic semiconductors.

    Biological Studies: It can be used as a probe to study enzyme interactions and biological pathways.

Mechanism of Action

The mechanism of action of 2-((naphthalen-1-ylmethyl)thio)-6-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalen-1-ylmethylthio group can facilitate binding to hydrophobic pockets, while the pyrimidine core can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-((Naphthalen-1-ylmethyl)thio)-4,6-dimethylpyrimidine: Similar structure but with methyl groups instead of a propyl group.

    2-((Naphthalen-1-ylmethyl)thio)-6-ethylpyrimidin-4(3H)-one: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness

2-((Naphthalen-1-ylmethyl)thio)-6-propylpyrimidin-4(3H)-one is unique due to the combination of the naphthalen-1-ylmethylthio group and the propyl group on the pyrimidine core. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development.

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